3-(5-Methylthiophen-3-yl)butan-2-ol
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Overview
Description
3-(5-Methylthiophen-3-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS and a molecular weight of 170.27 g/mol . This compound features a thiophene ring substituted with a methyl group and a butanol side chain. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-3-yl)butan-2-ol typically involves the reaction of 5-methylthiophene with butan-2-ol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(5-Methylthiophen-3-yl)butan-2-ol is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate biochemical processes, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(5-methylthiophen-2-yl)butan-2-ol: Similar structure with slight variations in the position of the methyl group.
3-(5-methylthiophen-2-yl)pentan-3-ol: Another analog with a different side chain length.
Uniqueness
3-(5-Methylthiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanol side chain.
Properties
Molecular Formula |
C9H14OS |
---|---|
Molecular Weight |
170.27 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-6-4-9(5-11-6)7(2)8(3)10/h4-5,7-8,10H,1-3H3 |
InChI Key |
XMTCAGBZOWWWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C)C(C)O |
Origin of Product |
United States |
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